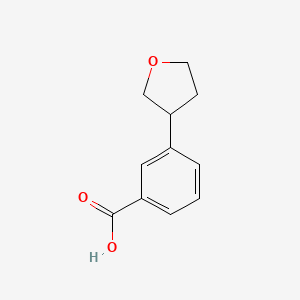![molecular formula C10H11N3O3 B1430019 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one CAS No. 1432678-43-7](/img/structure/B1430019.png)
1-[(2-Nitrophenyl)methyl]imidazolidin-2-one
Vue d'ensemble
Description
1-[(2-Nitrophenyl)methyl]imidazolidin-2-one is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.22 . It is used in various applications in scientific experiments and has potential implications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one is 1S/C10H11N3O3/c14-10-11-5-6-12(10)7-8-3-1-2-4-9(8)13(15)16/h1-4H,5-7H2,(H,11,14) . The SMILES representation is C1CN(C(=O)N1)CC2=CC=CC=C2N+[O-] .Physical And Chemical Properties Analysis
1-[(2-Nitrophenyl)methyl]imidazolidin-2-one appears as a powder . More detailed physical and chemical properties are not available in the retrieved information.Applications De Recherche Scientifique
Synthesis and Chemical Properties
A study by Angelova et al. (2003) focused on the synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-one derivatives, revealing insights into their basicity, E,Z-isomerism, and proton exchange behaviors. These compounds exhibit distinctive NMR spectral characteristics, highlighting their unique chemical properties and potential applications in synthetic chemistry (Angelova, Vasilev, Koedjikov, & Pojarlieff, 2003).
Antifungal and Antimicrobial Applications
Research by Wróbel et al. (2015) identified a novel imidazoline derivative with moderate antifungal activity against clinical strains of Candida albicans. The compound's structure and action mode were analyzed, suggesting its potential in developing new antifungal treatments (Wróbel, Kosikowska, Kaczor, Andrzejczuk, Karczmarzyk, Wysocki, Urbańczyk-Lipkowska, Morawiak, & Matosiuk, 2015).
Carbonic Anhydrase Inhibition
A study by Abdel-Aziz et al. (2015) explored the inhibitory effects of arenesulfonyl-2-imidazolidinones on carbonic anhydrase isoforms, revealing their potential in therapeutic applications targeting pH regulatory enzymes (Abdel-Aziz, El-Azab, Ekinci, Şentürk, & Supuran, 2015).
Catalysis and Chemical Reactions
Zhang et al. (2009) demonstrated the use of substituted imidazolidin-2-ones in gold(I)-catalyzed intermolecular hydroamination reactions, achieving high yields and regioselectivity. This study underscores the utility of these compounds in catalysis and synthetic organic chemistry (Zhang, Lee, & Widenhoefer, 2009).
Structural and Molecular Modeling Studies
Gomes et al. (2019) investigated the crystal structure of a 1:1 epimeric mixture of a 3-[(4-nitrobenzylidene)amino]-2(R,S)-(4-nitrophenyl)-5(S)-(propan-2-yl)imidazolidin-4-one, providing insights into its chiral properties and potential for further research in molecular design (Gomes, Low, Wardell, de Souza, & Da Costa, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
1-[(2-nitrophenyl)methyl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-10-11-5-6-12(10)7-8-3-1-2-4-9(8)13(15)16/h1-4H,5-7H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKCZESBFBSIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Nitrophenyl)methyl]imidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



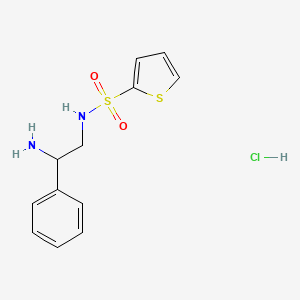
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride](/img/structure/B1429940.png)
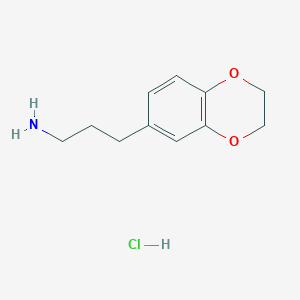
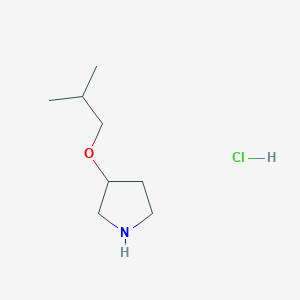
![2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B1429944.png)
![[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1429945.png)
![Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride](/img/structure/B1429946.png)
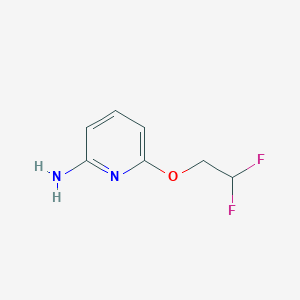
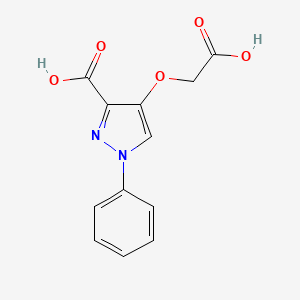
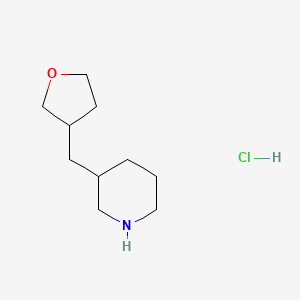
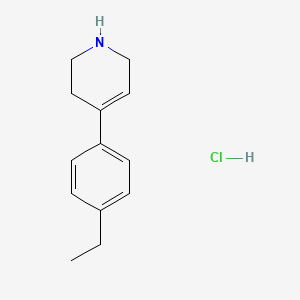
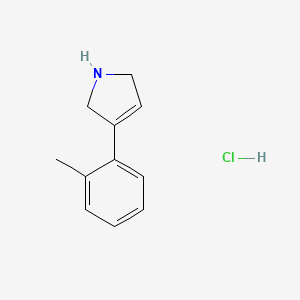
![[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B1429957.png)
